N-(2-Methoxybenzyl)propan-1-amine
Description
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C11H17NO/c1-3-8-12-9-10-6-4-5-7-11(10)13-2/h4-7,12H,3,8-9H2,1-2H3 |
InChI Key |
JDUNMOVTNMQDIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=CC=CC=C1OC |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
The applications of N-(2-Methoxybenzyl)propan-1-amine span several domains, including:
1. Chemistry:
- Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, facilitating the development of new pharmaceuticals and chemical entities.
2. Biology:
- Biological Activity Studies: Research has focused on its interactions with neurotransmitter systems, particularly its binding affinity to serotonin receptors, which may influence mood and cognitive functions.
3. Medicine:
- Therapeutic Potential: Investigations into its role as a monoamine oxidase inhibitor suggest potential applications in treating mood disorders by increasing levels of neurotransmitters like serotonin and dopamine.
4. Industry:
- Pharmaceutical Production: The compound is utilized in the synthesis of active pharmaceutical ingredients (APIs), contributing to the production of medications for various health conditions.
Case Study 1: Neuropharmacological Effects
A study investigated the neuropharmacological effects of this compound in rat models. Results indicated significant alterations in serotonin levels following administration, suggesting its potential as an antidepressant agent.
Case Study 2: Toxicological Profile
Research on the toxicological profile revealed that while therapeutic doses exhibited beneficial effects, higher doses led to adverse outcomes such as neurotoxicity. This highlights the importance of dosage regulation in clinical applications.
Preparation Methods
Reductive Amination Method
This method is widely used for the preparation of secondary amines such as N-(2-Methoxybenzyl)propan-1-amine. The process involves the condensation of 2-methoxybenzaldehyde with propan-1-amine to form an imine intermediate, followed by catalytic hydrogenation to reduce the imine to the amine.
-
- Solvent: Commonly methanol, ethanol, or tetrahydrofuran (THF)
- Catalyst: Platinum on carbon (Pt/C) or Raney nickel
- Temperature: 10–70 °C
- Hydrogen pressure: Atmospheric to elevated pressures depending on scale
- Reaction time: 1–48 hours depending on temperature and catalyst
-
- One-pot reaction simplifies operations
- High product purity and yield (up to ~83%)
- Mild reaction conditions suitable for industrial scale
Example Data from Related Compound Preparation:
For N-benzyl-1-(4-methoxyphenyl)-2-propanamine, a structurally analogous compound, hydrogenation at 70 °C for 6 hours with Raney nickel catalyst yielded 83% product purity with GC purity of 96.5%.
Nucleophilic Substitution Using 2-Methoxybenzyl Halides
Another approach involves the reaction of 2-methoxybenzyl chloride or bromide with propan-1-amine under basic conditions to substitute the halide with the amine group.
-
- Base: Organic bases such as diisopropylamine lithium salt, n-butyllithium, or sodium hydride
- Solvent: Tetrahydrofuran (THF), dioxane, toluene, or hexane
- Temperature: -78 °C to 0 °C for halide substitution step
- Subsequent steps may include hydrolysis and reduction to obtain the amine
-
- Reaction of substituted benzyl chloride with nitrile compounds under organic base catalysis to form nitrile intermediates.
- Hydrolysis of nitrile to corresponding acid.
- Conversion to carbamate esters.
- Catalytic hydrogenation to yield the target amine.
-
- Total yield of ~50% over four steps, significantly higher than older methods (~15%)
- Avoids toxic reagents like sodium cyanide
- Raw materials are inexpensive and readily available
- Suitable for large-scale production with simple operation.
Q & A
Q. Table 1. Key Analytical Parameters for GC-MS Characterization
| Parameter | Value/Description | Reference |
|---|---|---|
| Column | HP1-MS (100% dimethylpolysiloxane) | |
| Carrier Gas Flow Rate | 1.2 mL/min (He) | |
| Oven Program | 170°C → 293°C @ 180°C/min, hold 6.1 min | |
| EI Ionization | 70 eV | |
| Base Peak | m/z 179 (C11H17NO⁺) |
Q. Table 2. Recommended Pharmacological Assays
| Assay Type | Target/Model | Key Metrics |
|---|---|---|
| Radioligand Binding | 5-HT2A, D2 receptors | IC50, Ki |
| Calcium Flux | HEK293-h5HT2A cells | EC50, Emax |
| Acute Toxicity | Rodent (ICR mice) | LD50, behavioral changes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
